molecular formula C6H13O9P B13750420 6-o-Phosphonohexopyranose CAS No. 2071722-98-8

6-o-Phosphonohexopyranose

Cat. No.: B13750420
CAS No.: 2071722-98-8
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-UHFFFAOYSA-N
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Description

6-o-Phosphonohexopyranose is a phospho sugar, specifically a hexopyranose derivative with a phosphate group attached at the 6th position. It is a compound of interest in various biochemical and industrial applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-o-Phosphonohexopyranose typically involves the phosphorylation of hexopyranose sugars. One common method is the regioselective phosphorylation of carbohydrates, which can be achieved through a one-pot reaction . This method involves minimal protecting group manipulations and can yield high overall efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar phosphorylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-o-Phosphonohexopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized hexopyranose derivatives .

Mechanism of Action

The mechanism of action of 6-o-Phosphonohexopyranose involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its reactivity and binding properties. It can interact with enzymes and other proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-o-Phosphonohexopyranose is unique due to its specific phosphorylation at the 6th position, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSCHQHZLSJFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861585
Record name 6-O-Phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-73-5, 2071722-98-8
Record name D-Glucose, 6-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-O-Phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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